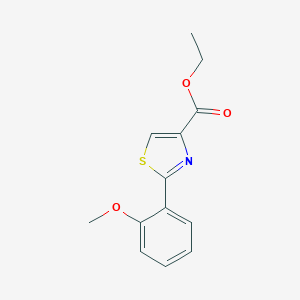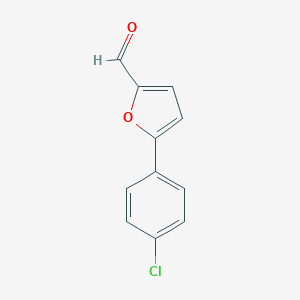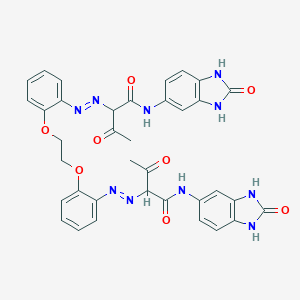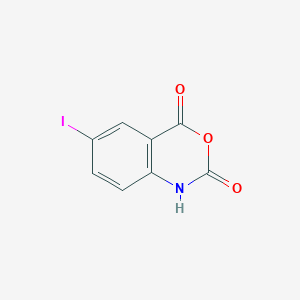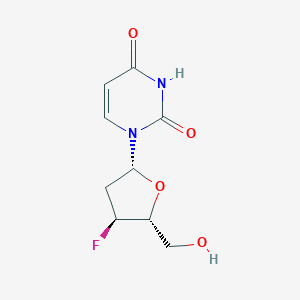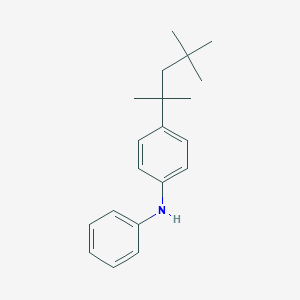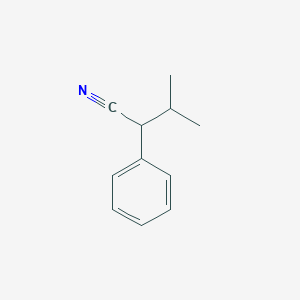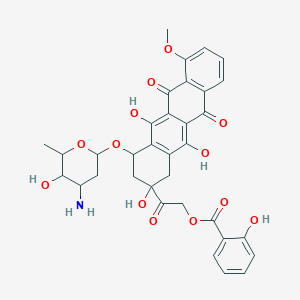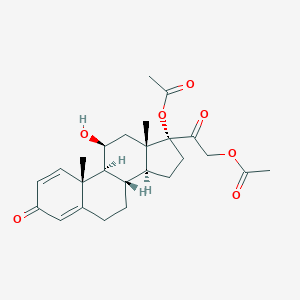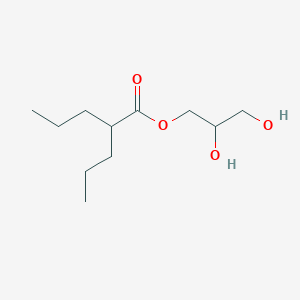
2,3-Dihydroxypropyl 2-propylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxypropyl 2-propylpentanoate is a specialized chemical compound. Its synthesis and properties are significant in various fields of chemical research. It is not predominantly known for its applications in pharmaceuticals or drug use.
Synthesis Analysis
- The synthesis of similar compounds involves complex reactions often catalyzed by elements like silver oxide, as noted in the synthesis of related compounds (Hamad & Schinzer, 2000).
Molecular Structure Analysis
- Molecular structure determinations are typically performed using X-ray crystallography and other advanced spectroscopic methods. These methods provide insights into the compound's molecular configuration and bonding patterns (Covarrubias-zúñiga et al., 2002).
Chemical Reactions and Properties
- 2,3-Dihydroxypropyl 2-propylpentanoate may participate in various chemical reactions, including those with aromatic aldehydes and amines, as observed in similar compounds (Gein et al., 2010).
Physical Properties Analysis
- The physical properties of such compounds, like melting and boiling points, solubility, and density, are typically determined through experimental measurements. These properties are crucial for understanding the compound's behavior in different environments.
Chemical Properties Analysis
- The chemical properties, including reactivity, stability under various conditions, and interaction with other chemical substances, are key for its utilization in chemical synthesis and other applications. Studies on similar compounds give insights into these properties (Arkin et al., 2001).
Wissenschaftliche Forschungsanwendungen
1. Antiepileptic Drug Derivative Research
2,3-Dihydroxypropyl 2-propylpentanoate, a derivative of valproate (VPA), has been investigated for its potential in enhancing the efficacy of antiepileptic drugs. Research has focused on synthesizing and testing various derivatives of VPA to improve its intracellular availability. For instance, specific VPA-ester derivatives were found to decrease epileptiform activities in a manner comparable to the effects of VPA, suggesting their potential as VPA-pro-drugs, while other derivatives were interpreted not to exert their effects after being metabolized to VPA, indicating their role as new antiepileptic substances (Redecker et al., 2000).
2. Tissue Engineering Material Development
Polyhydroxyalkanoates (PHA), including derivatives like 2,3-Dihydroxypropyl 2-propylpentanoate, have gained attention in the field of tissue engineering. They are considered attractive as biomaterials for applications in conventional medical devices and tissue engineering due to their biodegradability and thermoprocessing capabilities. PHA-based materials have been used to develop various medical devices, such as sutures, repair patches, and wound dressings, with favorable mechanical properties, biocompatibility, and degradation times (Chen & Wu, 2005).
3. Polyhydroxyalkanoate/Inorganic Phase Composite Development
In the advancement of tissue engineering scaffolds, polyhydroxyalkanoates, including derivatives like 2,3-Dihydroxypropyl 2-propylpentanoate, have been combined with inorganic phases to improve mechanical properties, degradation rates, and bioactivity. These composites have shown promise in numerous biomedical applications, offering improved microstructures, properties, and the potential for optimized tissue engineering scaffolds (Misra et al., 2006).
Eigenschaften
IUPAC Name |
2,3-dihydroxypropyl 2-propylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4/c1-3-5-9(6-4-2)11(14)15-8-10(13)7-12/h9-10,12-13H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJULDQFCFLQKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxypropyl 2-propylpentanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide](/img/structure/B52682.png)
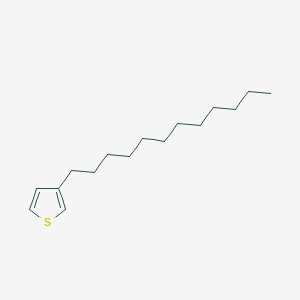
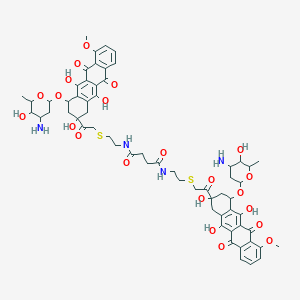
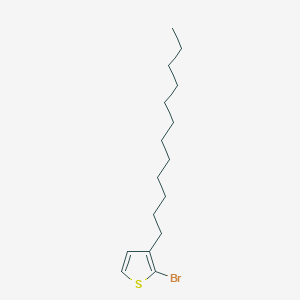
![Thieno[3,2-b]thiophene](/img/structure/B52689.png)
